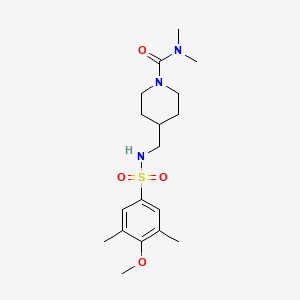

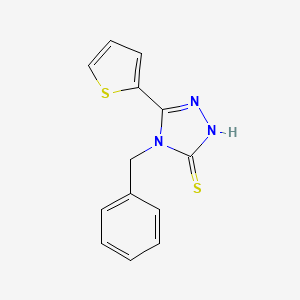

![molecular formula C13H14N4O2S B2946994 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1203178-35-1](/img/structure/B2946994.png)

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrazolo[3,4-b]pyridine ring, and an acetamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Pyrazolo[3,4-b]pyridine is a fused ring system with nitrogen atoms . Acetamide is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used to form the various rings and attach the functional groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and the electronic properties of its rings. For example, the thiophene ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide might enhance its solubility in polar solvents .Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Researchers have synthesized and characterized pyrazole-acetamide derivatives, exploring their coordination with Co(II) and Cu(II) ions. These complexes have been studied for their solid-state structures and antioxidant activity, demonstrating significant antioxidant properties. The synthesis involves intricate hydrogen bonding contributing to the self-assembly processes of these complexes, highlighting the chemical versatility and potential biological applications of pyrazole-acetamide compounds, including derivatives similar to the compound (Chkirate et al., 2019).

Antitumor Evaluation of Heterocyclic Compounds

A study focused on the synthesis of heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showcasing the compound's utility in generating diverse heterocyclic structures. These synthesized compounds were evaluated for their antitumor activities across various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The findings suggest that certain derivatives exhibit significant antiproliferative activity, underscoring the potential of utilizing this compound in developing new antitumor agents (Shams et al., 2010).

Inhibitors of Glucosidase

Another research direction involves the synthesis of derivatives acting as inhibitors for specific enzymes. For instance, modifications of acetamido groups in certain derivatives have shown to inhibit glucosidase activity, a pivotal enzyme in carbohydrate metabolism. This exploration into enzymatic inhibition by derivatives of similar structural frameworks to N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide offers insights into designing novel biochemical inhibitors (Bedi et al., 1978).

Mechanism of Action

Target of Action

Compounds with similar structures often target enzymes or receptors in the body. For example, they might inhibit an enzyme involved in a disease process, or they might bind to a receptor and block its normal function .

Mode of Action

The compound could interact with its target in several ways. It might bind to the active site of an enzyme and prevent it from catalyzing its reaction. Alternatively, it could bind to a receptor and either activate or inhibit it .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in inflammation, it could affect the biochemical pathway that leads to the production of inflammatory molecules .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups that can be metabolized would all affect its pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if it inhibits an enzyme involved in inflammation, it could reduce inflammation at the cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

Future research on this compound could involve further studies to fully elucidate its properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its activity .

properties

IUPAC Name |

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-7(18)14-12-11-8(9-4-3-5-20-9)6-10(19)15-13(11)17(2)16-12/h3-5,8H,6H2,1-2H3,(H,15,19)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRIXYQGLSUBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

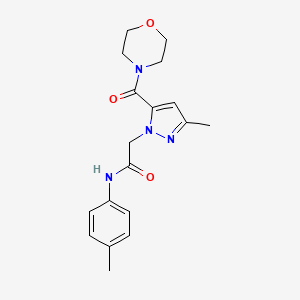

![N-(2-fluorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2946919.png)

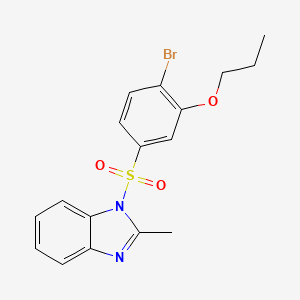

![2-cyano-N-[(furan-2-yl)methyl]-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide](/img/structure/B2946923.png)

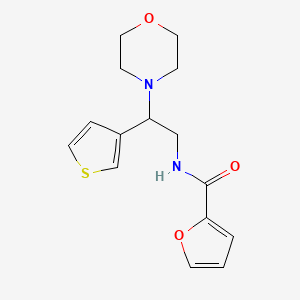

![2-Chloro-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]acetamide](/img/structure/B2946928.png)

![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2946931.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2946932.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2946933.png)